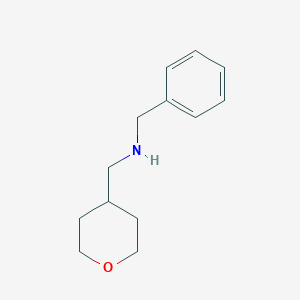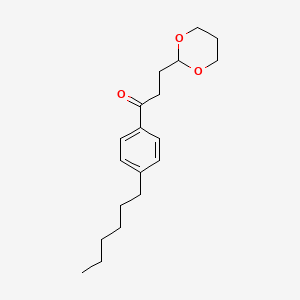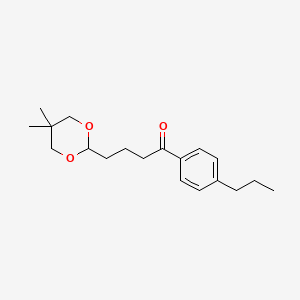
Benzyl(oxan-4-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(oxan-4-ylmethyl)amine is a compound with the molecular formula C13H19NO . It belongs to the class of organic compounds known as phenylmethylamines, which consist of a phenyl group substituted by a methanamine .
Synthesis Analysis
The synthesis of benzyl amines can be achieved through various methods. One approach involves the palladium-catalyzed carbonylative aminohomologation of aryl halides . Another method involves the iron-catalyzed direct alkylation of amines with alcohols .Molecular Structure Analysis
The molecular structure of Benzyl(oxan-4-ylmethyl)amine consists of a benzyl group attached to an oxan-4-ylmethyl group through an amine linkage . The spectroscopic properties of amines, such as Benzyl(oxan-4-ylmethyl)amine, can be analyzed using techniques like NMR and IR spectroscopy .Chemical Reactions Analysis
Amines, including Benzyl(oxan-4-ylmethyl)amine, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . They can also undergo reactions with alcohols to form secondary amines .Physical And Chemical Properties Analysis
Amines, including Benzyl(oxan-4-ylmethyl)amine, are less volatile than hydrocarbons of similar size, weight, and shape . They are also more water-soluble than alcohols of similar molecular weights due to hydrogen bonding .Wissenschaftliche Forschungsanwendungen
- Application Summary : Amine-functionalized MOFs have attracted much attention mainly for CO2 capture . They have extremely high CO2 sorption capacity at low pressures .
- Methods : The most widely used method is in situ synthesis, but post-modification and physical impregnation methods are also developed .
- Results : Amine-functionalized MOF-based membranes exhibit excellent CO2/H2, CO2/CH4 and CO2/N2 separation performance .
- Application Summary : The electrochemical oxidation of amines provides critical routes for synthesising and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
- Methods : The oxidation mechanism of aliphatic amines, amides, aniline and aniline derivatives, carbamates, and lactams, either directly oxidised at different electrode surfaces or indirectly oxidised by a reversible redox molecule .
- Results : The mechanisms are compared and simplified to understand all possible pathways for the oxidation of amines .
Amine-functionalized metal–organic frameworks (MOFs)
Electrochemical Oxidation of Amines
- Catalysis
- Application Summary : Amine-functionalized MOFs also demonstrate potential applications in catalysis .
- Methods : The methods vary depending on the specific reaction being catalyzed. Typically, the amine-functionalized MOF is used as a catalyst in a reaction .
- Results : The results depend on the specific reaction being catalyzed. In general, amine-functionalized MOFs can improve the efficiency and selectivity of various chemical reactions .
- Amine-functionalized Metal–Organic Frameworks for Gas Sorption, Separation and Catalysis
- Application Summary : Amine-functionalized metal–organic frameworks (MOFs) have been studied for their potential applications in gas sorption, separation and catalysis .
- Methods : The methods include in situ synthesis, post-modification and physical impregnation .
- Results : These MOFs have shown high CO2 sorption capacity at low pressures and excellent CO2/H2, CO2/CH4 and CO2/N2 separation performance . They also demonstrate potential applications in catalysis .
Safety And Hazards
Zukünftige Richtungen
The future directions in the research of Benzyl(oxan-4-ylmethyl)amine could involve the development of efficient catalytic methodologies for C–N bond formation . Another area of interest could be the exploration of new functional groups on the canonical H2bdc ligand (benzyl azide and benzyl amine) that can serve as versatile handles for postsynthetic modification for the many metal–organic frameworks that utilize H2bdc as an organic building block .
Eigenschaften
IUPAC Name |
N-benzyl-1-(oxan-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-12(5-3-1)10-14-11-13-6-8-15-9-7-13/h1-5,13-14H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPFTZDEAVJQGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl(oxan-4-ylmethyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














